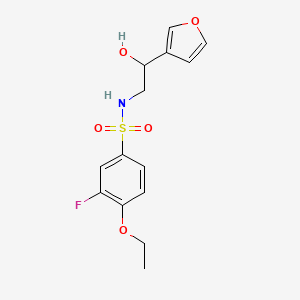

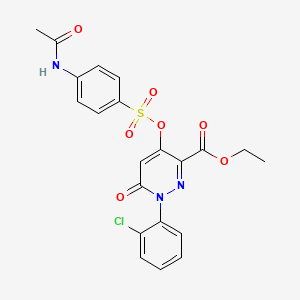

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DMXB-A" and is known for its ability to activate specific receptors in the brain.

Aplicaciones Científicas De Investigación

Isoxazoline and Isoxazole Derivatives in Medicinal Chemistry

Isoxazoline and isoxazole rings are recognized for their significance in medicinal chemistry, particularly for their anticancer and antitubercular activities. Research by Asif (2014) on 2-isonicotinoylhydrazinecarboxamide and isoxazole derivatives demonstrates their potent in vitro anti-tubercular activity against various strains of mycobacteria, highlighting the potential of these compounds in developing new anti-TB drugs (Asif, 2014). Additionally, Kaur et al. (2014) reviewed isoxazoline-containing natural products for their anticancer properties, emphasizing the structural-activity relationship and the synthetic pathways to achieve these compounds, which underscores the importance of isoxazole derivatives in exploring new chemotherapeutic agents (Kaur et al., 2014).

AMPK Activation and Neuroprotection

Compounds with isoxazole motifs have been studied for their broader biological impacts, including AMPK activation and neuroprotection. Visnjic et al. (2021) discuss AICAr, a compound used to activate AMPK, and its AMPK-independent effects on metabolism, exercise, and cancer, suggesting a nuanced role of such compounds beyond their primary targets (Visnjic et al., 2021). This indicates that derivatives of isoxazole could be explored for multifaceted applications in metabolic regulation and possibly neuroprotection.

Synthesis and Chemical Properties

The versatility of isoxazole derivatives, including the target compound, is also evident in their chemical properties and synthetic applications. Petzold-Welcke et al. (2014) discuss the modification of xylan into biopolymer ethers and esters, showcasing the importance of chemical derivatization in developing new materials with specific functionalities (Petzold-Welcke et al., 2014).

Neuroplasticity and Antidepressant Effects

Further, compounds acting on AMPA receptors, such as ketamine and its analogs, demonstrate significant neuroplasticity and antidepressant effects, highlighting the therapeutic potential of modifying glutamate receptor pathways. Aleksandrova and Phillips (2021) review the convergent mechanisms of ketamine and classical psychedelics through neuroplastic changes, suggesting that isoxazole derivatives influencing glutamate receptors might offer novel antidepressant therapies (Aleksandrova & Phillips, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O3/c1-8-4-13(20-22-8)15(21)18-7-10-6-14(23-19-10)11-3-2-9(16)5-12(11)17/h2-6H,7H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNULWTBELIWOTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800479.png)

![1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2800484.png)

![2-Chloro-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)acetamide](/img/structure/B2800485.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2800490.png)

![4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2800491.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2800492.png)

![3-(3,4-Dimethylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800493.png)

![2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2800497.png)